molecular formula C16H13NO2 B11865876 methyl 3-(1H-indol-6-yl)benzoate

methyl 3-(1H-indol-6-yl)benzoate

Cat. No.: B11865876
M. Wt: 251.28 g/mol
InChI Key: CSQSESOTLLCUEX-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-6-yl)benzoate is an organic compound with the molecular formula C16H13NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1H-indol-6-yl)benzoate typically involves the reaction of 3-(1H-indol-6-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1H-indol-6-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(1H-indol-6-yl)benzoic acid.

    Reduction: Formation of 3-(1H-indol-6-yl)benzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Methyl 3-(1H-indol-6-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-6-yl)benzoate involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Methyl 3-(1H-indol-6-yl)benzoate can be compared with other indole derivatives, such as:

  • Methyl 3-(1H-indol-5-yl)benzoate
  • 1-(1H-Indol-3-yl)-2-methyl-1-propanone
  • [5-(Benzyloxy)-1H-indol-2-yl]methanol

Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-(1H-indol-6-yl)benzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)14-4-2-3-12(9-14)13-6-5-11-7-8-17-15(11)10-13/h2-10,17H,1H3

InChI Key

CSQSESOTLLCUEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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